molecular formula C13H13FN2O2S B4586249 1-(4-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE

1-(4-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE

Cat. No.: B4586249
M. Wt: 280.32 g/mol
InChI Key: ZRGLIECLQSHAIA-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a pyridinylmethyl group, and a methanesulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

1-(4-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE typically involves the reaction of 4-fluoroaniline with pyridine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is followed by the addition of methanesulfonyl chloride to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-N-[(pyridin-2-yl)methyl]methanesulfonamide
  • 1-(4-Bromophenyl)-N-[(pyridin-2-yl)methyl]methanesulfonamide
  • 1-(4-Methylphenyl)-N-[(pyridin-2-yl)methyl]methanesulfonamide

Uniqueness

1-(4-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and influences the compound’s reactivity and interaction with biological targets. This fluorine substitution can enhance the compound’s stability and bioavailability compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c14-12-6-4-11(5-7-12)10-19(17,18)16-9-13-3-1-2-8-15-13/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGLIECLQSHAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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